Product packaging for Epoxycholesterol(Cat. No.:CAS No. 1250-95-9)

Epoxycholesterol

Cat. No.: B075144
CAS No.: 1250-95-9
M. Wt: 402.7 g/mol
InChI Key: PRYIJAGAEJZDBO-UHFFFAOYSA-N
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Description

Epoxycholesterol is a significant oxysterol and a biologically active metabolite of cholesterol, serving as a potent endogenous activator of the Liver X Receptors (LXRs). These nuclear receptors are key transcriptional regulators of lipid metabolism and immune function. In research, this compound is an indispensable tool for elucidating the LXR signaling pathway, which governs the expression of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c), and inflammation. Its primary research value lies in modeling and investigating cellular cholesterol homeostasis, reverse cholesterol transport, and the interplay between lipid metabolism and immune responses, particularly in the context of atherosclerosis. Furthermore, this compound is used to study its roles in various other physiological and pathophysiological processes, including neuroinflammation, cancer cell proliferation, and macrophage biology. By activating LXR, it promotes an anti-atherogenic and anti-inflammatory phenotype in cells, making it a critical compound for probing novel therapeutic strategies for metabolic and inflammatory diseases. This high-grade reagent is essential for advancing fundamental and translational research in lipid biochemistry and immunometabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B075144 Epoxycholesterol CAS No. 1250-95-9

Properties

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-59-6
Record name NSC148940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthesis and Enzymatic Formation of Epoxycholesterol

Biosynthetic Origins of Epoxycholesterol Isomers

24(S),25-Epoxycholesterol (24S,25-EC)

24(S),25-Epoxycholesterol (24,25-EC) is a distinctive oxysterol as it is not directly derived from cholesterol but is instead synthesized de novo through a shunt in the mevalonate (B85504) pathway, the same pathway that produces cholesterol. crct-inserm.frpnas.org This parallel production subjects 24,25-EC synthesis to the same regulatory feedback mechanisms that control cholesterol synthesis. crct-inserm.fr

The synthesis of 24,25-EC occurs through a diversion within the Bloch arm of the cholesterol biosynthesis pathway. nih.gov This shunt utilizes the same enzymatic machinery as cholesterol synthesis, with the notable exception of 24-dehydrocholesterol reductase (DHCR24), which is bypassed. medchemexpress.com The process begins with the conversion of acetyl-CoA to squalene (B77637), a common precursor. From there, the pathway diverges to produce 24,25-EC.

Squalene epoxidase (SQLE), also known as squalene monooxygenase, is a key rate-limiting enzyme in cholesterol synthesis. nih.govnih.govsigmaaldrich.com In the canonical cholesterol pathway, SQLE catalyzes the oxidation of squalene to 2,3(S)-oxidosqualene (monooxidosqualene). nih.govnih.govsigmaaldrich.com However, in the shunt pathway leading to 24,25-EC, SQLE performs a second epoxidation on 2,3(S)-oxidosqualene, converting it to 2,3(S);22(S),23-dioxidosqualene (dioxidosqualene). nih.govmedchemexpress.comnih.govsigmaaldrich.com This second reaction is a critical step that directs the precursor away from lanosterol (B1674476) and cholesterol synthesis and towards the formation of 24,25-EC. This diversion is more likely to occur when the activity of the subsequent enzyme, lanosterol synthase, is low. nih.gov

Lanosterol synthase (LSS), also known as 2,3-oxidosqualene (B107256) cyclase, is the enzyme responsible for cyclizing the linear squalene epoxide precursors into the characteristic four-ring structure of sterols. nih.gov In the shunt pathway, lanosterol synthase acts on 2,3;22,23-diepoxysqualene to catalyze its cyclization into 24(S),25-epoxylanosterol. nih.govsigmaaldrich.com This epoxylanosterol is the direct precursor to 24(S),25-epoxycholesterol. sigmaaldrich.com Interestingly, lanosterol synthase has a higher affinity for the diepoxy substrate than for the monoepoxy substrate. nih.gov Consequently, under conditions of partial inhibition of lanosterol synthase, the formation of 24(S),25-epoxylanosterol is favored over lanosterol synthesis. nih.gov This 24(S),25-epoxylanosterol is then further metabolized by the same sequence of enzymes used in the later stages of cholesterol synthesis to ultimately yield 24(S),25-epoxycholesterol. sigmaaldrich.comresearchgate.net

Cytochrome P450 7B1 (CYP7B1) is an oxysterol 7α-hydroxylase that plays a role in the subsequent metabolism of 24,25-EC. pnas.orgresearchgate.net Studies have shown that 24,25-EC is a substrate for CYP7B1. researchgate.netwikipedia.org In knockout mice lacking the Cyp7b1 gene, significantly elevated levels of 24,25-EC have been observed in the liver, indicating that CYP7B1 is important for its catabolism. pnas.orgwikipedia.org The primary metabolic route is believed to be the 7α-hydroxylation of 24,25-EC. core.ac.uk

Involvement of Lanosterol Synthase

5,6-Epoxycholesterol (B1239861) (5,6-EC) Isomers (5α,6α-EC and 5β,6β-EC)

The 5,6-epoxycholesterol (5,6-EC) isomers, 5α,6α-EC and 5β,6β-EC, are generated through the oxidation of cholesterol at the double bond between carbons 5 and 6 of the B-ring. nih.govnih.gov This epoxidation can occur through both enzymatic and non-enzymatic mechanisms. nih.govresearchgate.net Enzymatic formation involves cytochrome P450 enzymes. nih.govresearchgate.net These isomers are found in various tissues and their formation is a key step in a metabolic branch of the cholesterol pathway. crct-inserm.frmedchemexpress.com

The two isomers, 5,6α-EC and 5,6β-EC, follow different metabolic routes. crct-inserm.fr They are substrates for the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), which hydrates the epoxide ring to form cholestane-3β,5α,6β-triol. crct-inserm.frpnas.orgsigmaaldrich.com The ChEH enzyme itself has been identified as a hetero-oligomeric complex of 3β-hydroxysterol-Δ8-Δ7-isomerase (D8D7I) and 3β-hydroxysterol-Δ7-reductase (DHCR7). pnas.org

EnzymeSubstrateProductPathway
Squalene Epoxidase (SQLE)Squalene2,3(S)-OxidosqualeneCholesterol & 24,25-EC Synthesis
Squalene Epoxidase (SQLE)2,3(S)-Oxidosqualene2,3;22,23-Dioxidosqualene24,25-EC Shunt Pathway
Lanosterol Synthase (LSS)2,3;22,23-Dioxidosqualene24(S),25-Epoxylanosterol24,25-EC Shunt Pathway
Cytochrome P450 enzymesCholesterol5,6α-EC and 5,6β-EC5,6-EC Formation
Cholesterol-5,6-epoxide hydrolase (ChEH)5,6α-EC and 5,6β-ECCholestane-3β,5α,6β-triol5,6-EC Metabolism
CYP7B124(S),25-Epoxycholesterol7α-hydroxy-24(S),25-epoxycholesterol24,25-EC Catabolism
Non-Enzymatic Oxidation Pathways

The non-enzymatic formation of this compound is a less specific process, largely driven by the interaction of cholesterol with various reactive oxygen species (ROS). researchgate.net This process, often referred to as autoxidation, is a free-radical-mediated chain reaction. cabidigitallibrary.org

The C5-C6 double bond in the B-ring of the cholesterol molecule is particularly susceptible to attack by ROS, leading to the formation of 5,6α-epoxycholesterol and 5,6β-epoxycholesterol. researchgate.net These isomers are major products of non-enzymatic cholesterol oxidation. researchgate.net

Several types of reactive species can initiate this process:

Free Radicals: Species such as the hydroxyl radical (OH•), superoxide (B77818) anion (O2•−), and peroxyl radicals (ROO•) can abstract a hydrogen atom from cholesterol, initiating a cascade of reactions that result in the formation of this compound. researchgate.netfrontiersin.org The oxidation of cholesterol can also be initiated by peroxyl and alkoxyl radicals generated during the peroxidation of polyunsaturated fatty acids. nih.gov In macrophages, 5,6-epoxycholesterol is a major product of non-enzymatic cholesterol oxidation. capes.gov.brnih.gov

Non-Radical Species: Highly reactive non-radical oxygen species can also lead to the formation of this compound. researchgate.net Singlet oxygen (¹O₂), for instance, can react with cholesterol to form hydroperoxides which can subsequently be converted to other oxysterols. cabidigitallibrary.orggerli.com Ozone (O₃) can also add across the 5,6-double bond, leading to the formation of unstable intermediates that can decompose into various products, including epoxides. capes.gov.brnih.gov

The table below summarizes the key pathways and reactants involved in the non-enzymatic formation of this compound.

Oxidation Pathway Initiating Species Primary Products
Free Radical Oxidation Hydroxyl radical, Superoxide anion, Peroxyl radicals5,6α-epoxycholesterol, 5,6β-epoxycholesterol
Non-Radical Oxidation Singlet oxygen, Ozone5,6α-epoxycholesterol, 5,6β-epoxycholesterol

Metabolic Pathways and Biotransformation of Epoxycholesterol

Enzymatic Metabolism of Epoxycholesterol Isomers

The enzymatic processing of this compound isomers is a key determinant of their cellular fate and function. Different enzymes exhibit distinct activities towards the α and β isomers, leading to a diverse array of metabolic products.

Cholesterol epoxide hydrolase (ChEH) is a critical enzyme in the metabolism of both 5,6α-EC and 5,6β-EC. researchgate.netwikipedia.org It catalyzes the hydration of the epoxide ring, a reaction that is considered a primary route for this compound transformation in mammalian cells. researchgate.netnih.gov The enzyme is specific for 5,6-epoxy-cholesterol and is distinct from microsomal epoxide hydrolase (mEH), which metabolizes other types of epoxides. researchgate.net

The primary product of ChEH activity on both 5,6α-EC and 5,6β-EC is cholestane-3β,5α,6β-triol (also referred to as CT or triol). researchgate.netnih.govnih.gov This conversion involves the stereoselective hydration of the epoxide group. researchgate.net The formation of cholestane-3β,5α,6β-triol from this compound is a significant metabolic step, as the resulting triol has its own distinct biological activities. nih.gov In some cancer cells, this triol can be further metabolized to 6-oxo-cholestan-3β,5α-diol (OCDO), an oncometabolite. nih.govnih.gov

Research has revealed that the enzymatic activity of ChEH is carried out by the microsomal antiestrogen (B12405530) binding site (AEBS). researchgate.netnih.govciteab.com The AEBS is not a single protein but a complex composed of two enzymes involved in the later stages of cholesterol biosynthesis: 3β-hydroxysterol-Δ⁸,Δ⁷-isomerase and 3β-hydroxysterol-Δ⁷-reductase. researchgate.netnih.gov Ligands that bind to the AEBS, such as the breast cancer drug tamoxifen, can inhibit ChEH activity. researchgate.netuni.lu This inhibition leads to the accumulation of 5,6-epoxycholesterol (B1239861) isomers within the cell. researchgate.netuni.lu

Another metabolic route for this compound isomers is esterification by acyl-CoA:cholesterol acyltransferases (ACATs), which are membrane-bound enzymes that convert cholesterol and other sterols into cholesteryl esters for storage. researchgate.netuni.lulipidmaps.org Both ACAT1 and ACAT2 can use 5,6-epoxycholesterols as substrates, transferring a fatty acyl group from a long-chain fatty acyl-CoA to form fatty acyl-cholesteryl esters. researchgate.net Studies have indicated a degree of stereoselectivity, with 5,6α-EC being a better substrate for ACAT enzymes than the 5,6β-EC isomer. researchgate.net

Sulfation represents another pathway for the biotransformation of this compound. This reaction is catalyzed by cholesterol sulfotransferase, specifically the SULT2B1b isoform. researchgate.netnih.govuni.lu This enzyme transfers a sulfate (B86663) group to the 3β-hydroxyl group of the sterol. researchgate.net The resulting product from the sulfation of 5,6α-EC is 5,6α-epoxy-cholesterol-3β-sulfate (5,6-ECS). uni.lucenmed.com Similar to ACAT activity, this enzyme shows stereoselectivity, with SULT2B1b acting on 5,6α-EC. researchgate.netuni.lu The sulfated metabolite, 5,6-ECS, has been shown to be biologically active. uni.lu

Beyond the major pathways described above, other enzymes may also contribute to the metabolism of this compound isomers.

Glutathione (B108866) Transferase B: Research has shown that 5,6α-EC, but not 5,6β-EC, is a substrate for glutathione transferase B, indicating another stereoselective metabolic route. researchgate.net

DDA Synthase: An alternative pathway for 5,6α-EC involves its conjugation with histamine (B1213489) to create dendrogenin A (DDA), a reaction catalyzed by DDA synthase. uni.lu This pathway does not appear to metabolize the 5,6β-EC isomer. uni.lu

Conversion to Cholestane-3β,5α,6β-triol

Cholesterol Sulfotransferase Activity

Regulation of this compound Metabolism

The cellular levels of this compound are tightly controlled through the regulation of its synthesis and subsequent metabolic conversion. This regulation is crucial for maintaining cholesterol homeostasis and modulating various signaling pathways. Key control points include the inhibition of specific enzymes in the cholesterol biosynthetic pathway and the catalytic activity of hydroxylases that metabolize this compound.

Impact of Enzyme Inhibition on Endogenous this compound Levels

The concentration of endogenous this compound, particularly 24(S),25-epoxycholesterol (24,25-EC), can be significantly influenced by the inhibition of enzymes within the cholesterol synthesis pathway. nih.gov Since 24,25-EC is produced in a shunt of the main cholesterol biosynthetic pathway, modulating the enzymes at this branch point can redirect metabolic flux, leading to either increased or decreased production of this oxysterol. nih.govresearchgate.net

Partial inhibition of the enzyme 2,3-oxidosqualene (B107256):lanosterol (B1674476) cyclase (OSC), also known as lanosterol synthase (LSS), is a well-documented strategy for increasing endogenous levels of 24,25-EC. nih.govahajournals.org OSC catalyzes the conversion of 2,3-oxidosqualene to lanosterol, a critical step in cholesterol formation. nih.gov When OSC activity is partially blocked, its substrate, 2,3-oxidosqualene, is diverted into an alternative pathway where it is converted to 24,25-EC. researchgate.netahajournals.org Studies in cultured macrophages have demonstrated that treatment with OSC inhibitors can lead to a dramatic, up to 60-fold, increase in the synthesis of 24,25-EC. ahajournals.orgnih.gov This elevation of a potent endogenous Liver X Receptor (LXR) ligand subsequently influences the expression of genes involved in cholesterol transport and efflux. ahajournals.orgnih.gov

Similarly, specific inhibitors of lanosterol synthase (LSS), such as MM0299 and Ro 48-8071, block canonical cholesterol biosynthesis and redirect the metabolic flow towards the production of 24,25-EC. nih.gov This diversion occurs because the inhibition of LSS prevents the cyclization of oxidosqualene into lanosterol, making it available for the shunt pathway that generates 24,25-EC. nih.gov

Furthermore, 24,25-EC itself can regulate cholesterol synthesis through a feedback mechanism by inhibiting the enzyme 3β-hydroxysterol Δ²⁴-reductase (DHCR24), also known as Seladin-1. nih.gov This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of desmosterol (B1670304) to cholesterol. nih.gov Endogenous levels of 24,25-EC, whether naturally occurring or artificially elevated through pharmacological means, have been shown to be sufficient to reduce DHCR24 activity, leading to an accumulation of desmosterol. nih.gov This demonstrates a sophisticated level of control where the product of a shunt pathway can rapidly modulate the output of the primary pathway. nih.gov

Table 1: Effects of Enzyme Inhibition on Endogenous 24(S),25-Epoxycholesterol Levels

Inhibited EnzymeMechanismEffect on 24,25-EC LevelsKey Research FindingReference
2,3-Oxidosqualene:Lanosterol Cyclase (OSC/LSS)Partial inhibition diverts the substrate 2,3-oxidosqualene from the cholesterol pathway to the this compound shunt pathway.Significant IncreaseMacrophage synthesis of 24,25-EC increased 60-fold with an OSC inhibitor, leading to enhanced LXR activation and cholesterol efflux. ahajournals.orgnih.gov
3β-hydroxysterol Δ²⁴-reductase (DHCR24)24,25-EC directly interferes with DHCR24 activity, inhibiting the conversion of desmosterol to cholesterol.Indirect Regulatory Role (Product Inhibition)Endogenous levels of 24,25-EC are sufficient to reduce DHCR24 activity, causing rapid accumulation of desmosterol. nih.gov

Role of CYP7B1 in 24S,25-EC Metabolism

The primary route for the metabolic clearance of 24S,25-epoxycholesterol (24S,25-EC) is through hydroxylation, a reaction catalyzed by the enzyme cytochrome P450 7B1 (CYP7B1), also known as oxysterol 7α-hydroxylase. researchgate.netnih.gov This enzyme plays a critical role in the biotransformation of various oxysterols, and evidence strongly indicates that 24S,25-EC is a key endogenous substrate. researchgate.netmdpi.com The metabolic reaction involves the introduction of a hydroxyl group at the 7α position of the steroid nucleus, converting 24S,25-EC into (24S,25)-epoxy-7α-hydroxycholesterol. genecards.org

The importance of CYP7B1 in regulating the levels of 24S,25-EC has been unequivocally demonstrated through studies using knockout mouse models. nih.gov In mice lacking a functional Cyp7b1 gene (Cyp7b1⁻/⁻), the metabolic pathway for 24S,25-EC is significantly impaired. nih.govmdpi.com This impairment leads to a substantial accumulation of 24S,25-EC in various tissues. nih.govmdpi.com For instance, in the brains of 13-month-old Cyp7b1⁻/⁻ mice, the concentration of 24S,25-epoxycholesterol was found to be 3.62 µg/g, compared to 0.96 µg/g in wild-type mice. nih.gov A similar elevation is observed in plasma. mdpi.comnih.gov

This buildup of 24S,25-EC and other CYP7B1 substrates, such as 25-hydroxycholesterol (B127956) and (25R)26-hydroxycholesterol, is believed to have significant physiological consequences. mdpi.comnih.gov The accumulation of these oxysterols can inhibit the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a master regulator of cholesterol biosynthesis, thereby reducing the synthesis of new cholesterol. mdpi.comnih.gov In humans, a deficiency in CYP7B1 is the underlying cause of Hereditary Spastic Paraplegia Type 5 (SPG5), a neurodegenerative disorder, highlighting the critical role of this metabolic pathway in maintaining neuronal health. mdpi.comnih.gov

Table 2: 24S,25-Epoxycholesterol Levels in Wild-Type vs. Cyp7b1 Knockout Mice Brain

Age of MiceGenotype24S,25-Epoxycholesterol Concentration (µg/g wet weight)Reference
13 monthsWild-Type (wt)0.96 ± 0.24 nih.gov
Cyp7b1⁻/⁻3.62 ± 0.22
23 monthsWild-Type (wt)0.44 ± 0.30 nih.gov
Cyp7b1⁻/⁻2.58 ± 0.15

Cellular and Molecular Mechanisms of Epoxycholesterol Action

Receptor Interactions and Ligand Activity

Epoxycholesterol's biological effects are largely mediated through its direct interaction with and modulation of the Liver X Receptors (LXRs) and its subsequent impact on the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Liver X Receptor (LXR) Agonism and Modulation

5α,6α-epoxycholesterol (5,6-EC) is recognized as an endogenous ligand for Liver X Receptors (LXRs), which are critical nuclear receptors in the regulation of cholesterol and fatty acid metabolism. nih.govnih.govresearchgate.net Natural ligands for LXRs include several oxysterol derivatives such as 25-hydroxycholesterol (B127956), 27-hydroxycholesterol (B1664032), 22(R)-hydroxycholesterol, and 24(S),25-epoxycholesterol. nih.govnih.govwikidoc.org 5,6-EC has been identified as a dietary and endogenous LXR modulator with activities that are dependent on the specific cellular and genetic context, exhibiting antagonist, agonist, and inverse agonist properties. nih.govnih.govresearchgate.net

The LXR family consists of two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRα is predominantly expressed in metabolic tissues like the liver, intestines, adipose tissue, and macrophages, while LXRβ is expressed ubiquitously. oup.com 5,6-EC has been shown to bind to both LXRα and LXRβ. nih.govresearchgate.net In a radiolabeled ligand displacement assay, 5,6-EC demonstrated high potency, particularly for LXRα, with an EC50 of 76 nM, making it one of the most potent known natural LXRα ligands. nih.govnih.gov In cofactor peptide interaction assays, 5,6-EC induced the recruitment of cofactor peptides to both LXRα and LXRβ with an EC50 of approximately 2 μM. nih.govnih.govnih.gov

Some this compound derivatives exhibit selectivity between the two LXR isoforms. For instance, the introduction of an epoxide on the sterol B-ring can confer LXRα-subtype selectivity. nih.gov A di-epoxidated cholesterol derivative, 5,6-α-24(S),25-diEC, binds to LXRα with a significantly higher affinity (Ki = 390 nM) compared to LXRβ (Ki = 1700 nM). nih.gov This suggests that specific structural modifications on the cholesterol backbone can fine-tune the interaction with LXR isoforms.

LigandTargetAffinity (Ki/EC50)Reference
5,6-Epoxycholesterol (B1239861) (5,6-EC)LXRα76 nM (EC50) nih.govnih.gov
5,6-Epoxycholesterol (5,6-EC)LXRα & LXRβ~2 µM (EC50 for cofactor recruitment) nih.govnih.govnih.gov
5,6-α-24(S),25-diECLXRα390 nM (Ki) nih.gov
5,6-α-24(S),25-diECLXRβ1700 nM (Ki) nih.gov
24(S),25-EpoxycholesterolLXRα225 nM (Ki) embopress.org
24(S),25-EpoxycholesterolLXRβ51 nM (Ki) embopress.org

LXRs function by forming obligate heterodimers with the Retinoid X Receptor (RXR). oup.comembopress.orgnih.gov This LXR/RXR heterodimer is a "permissive" heterodimer, meaning it can be activated by ligands for either LXR or RXR. wikidoc.org Upon activation by a ligand like this compound, the LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. embopress.orgnih.gov These LXREs typically consist of two direct repeats of the core sequence AGGTCA separated by four nucleotides (DR-4). wikidoc.org The interaction with RXR is crucial as it shifts RXR from a silent DNA-binding partner to an active participant in mediating the transcriptional response. mdpi.com

The transcriptional activity of the LXR/RXR heterodimer is regulated by its interaction with co-repressor and co-activator proteins. In the absence of a ligand, the heterodimer is bound to co-repressor complexes, such as N-CoR (nuclear receptor corepressor) and SMRT (silencing mediator for retinoid and thyroid hormone receptors), which suppress gene transcription. ahajournals.orgahajournals.org

The binding of an agonist like this compound to the ligand-binding domain (LBD) of LXR induces a conformational change in the receptor. embopress.orgnih.gov This change facilitates the dissociation of the co-repressor complex and promotes the recruitment of co-activator proteins. nih.govahajournals.org These co-activators, which can include proteins like those of the p160 family (e.g., GRIP-1), possess histone acetyltransferase (HAT) activity or recruit other proteins with this activity. embopress.orgnih.gov This leads to chromatin remodeling and the initiation of transcription of LXR target genes. embopress.orgnih.gov Studies have shown that 5,6-EC can induce the recruitment of various cofactor peptides to both LXRα and LXRβ. nih.govresearchgate.net

Heterodimerization with Retinoid X Receptor

Sterol Regulatory Element Binding Protein (SREBP) Pathway Modulation

Epoxycholesterols, in addition to their LXR-mediated effects, also play a crucial role in modulating the SREBP pathway, which is central to cholesterol synthesis and uptake.

The SREBP family of transcription factors, particularly SREBP-1 and SREBP-2, are key regulators of lipid metabolism. SREBP-1c primarily controls fatty acid and triglyceride synthesis, while SREBP-2 is the main regulator of cholesterol metabolism genes, including HMG-CoA reductase and the LDL receptor. scienceopen.com SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). pnas.org When cellular sterol levels are low, the SREBP-SCAP complex moves from the ER to the Golgi apparatus, where SREBP is proteolytically cleaved, releasing its active N-terminal domain to enter the nucleus and activate gene transcription.

Oxysterols, including epoxycholesterols, suppress the processing of SREBP. scienceopen.com This suppression is a key feedback mechanism to prevent excessive cholesterol accumulation. The mechanism involves another ER-resident protein called insulin-induced gene (Insig). Elevated levels of oxysterols promote the binding of the SCAP-SREBP complex to Insig. pnas.org This interaction retains the SREBP-SCAP complex in the ER, thereby preventing its transport to the Golgi and subsequent proteolytic activation. pnas.org For example, 24(S),25-epoxycholesterol has been shown to suppress SREBP-1 processing. scienceopen.com This dual ability to activate LXR-mediated cholesterol efflux and simultaneously suppress SREBP-mediated cholesterol synthesis and uptake highlights the central role of epoxycholesterols in maintaining cellular cholesterol balance.

Regulation of SREBP-1c and SREBP-2

This compound plays a significant role in the intricate regulation of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c and SREBP-2, which are master transcriptional regulators of lipid biosynthesis. Its regulatory actions are multifaceted, involving both suppression of SREBP processing and modulation of SREBP gene expression, often in a manner distinct from other oxysterols or synthetic LXR agonists.

Research has demonstrated that 24(S),25-epoxycholesterol can suppress the activation of SREBPs. ahajournals.orgabcam.com This suppression is a key mechanism for maintaining cholesterol homeostasis, as it inhibits the pathways responsible for cholesterol synthesis and uptake. nih.govahajournals.orgnih.gov Specifically, 24(S),25-epoxycholesterol has been shown to block the proteolytic processing of SREBP-2, which is essential for its activation. nih.govcapes.gov.br This inhibitory effect on SREBP-2 processing leads to a downstream reduction in the expression of SREBP-2 target genes, such as the LDL receptor, thereby decreasing the uptake of low-density lipoproteins. ahajournals.org In human smooth muscle cells, both exogenously added and endogenously synthesized 24(S),25-epoxycholesterol were found to reduce the uptake of native LDL by inhibiting SREBP-2-mediated expression of the LDLR gene. nih.gov

The regulation of SREBP-1c by this compound is more complex and highlights the selective nature of its effects. While LXR activation can generally increase the expression of SREBP-1c, a key regulator of fatty acid and triglyceride synthesis, 24(S),25-epoxycholesterol has been shown to suppress the maturation of the SREBP-1c precursor to its active nuclear form. ahajournals.orgnih.govnih.gov This is a crucial distinction from synthetic LXR agonists like T0901317, which markedly increase the processing of SREBP-1. ahajournals.org This differential regulation allows 24(S),25-epoxycholesterol to promote cholesterol efflux pathways via LXR without simultaneously stimulating lipogenesis, a beneficial profile for preventing foam cell formation. ahajournals.orgnih.gov

Interestingly, a functional SREBP pathway, specifically SREBP-2, is required for the generation of endogenous LXR ligands like 24(S),25-epoxycholesterol, which in turn activates LXR to upregulate genes like ABCA1. nih.govresearchgate.netelifesciences.org Studies in CHO cells have shown a positive correlation between the synthesis of 24(S),25-epoxycholesterol and ABCA1 gene expression, with SREBP-2-deficient cells showing reduced levels of both. nih.govresearchgate.net This suggests a feed-forward loop where SREBP-2 activity leads to the production of an LXR ligand that promotes cholesterol efflux.

Table 1: Effects of 24(S),25-Epoxycholesterol on SREBP-1c and SREBP-2


G Protein-Coupled Receptor Interactions (e.g., Epstein-Barr virus induced gene 2)

Beyond its role in nuclear receptor signaling, this compound also interacts with G protein-coupled receptors (GPCRs). A key example of this is its interaction with the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183. EBI2 is a receptor for oxysterols and plays a crucial role in immune cell trafficking.

While the most potent endogenous agonist for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC), other structurally related oxysterols can also bind to and activate the receptor. Research has explored the activity of various oxysterols at the EBI2 receptor, though 24(S),25-epoxycholesterol is generally considered to be a much weaker ligand for EBI2 compared to 7α,25-OHC. The primary function of the EBI2-oxysterol axis is to guide the migration of immune cells, such as B cells, to specific locations within lymphoid organs, a process critical for mounting an effective humoral immune response. The interaction of oxysterol ligands with EBI2 initiates signaling cascades that lead to cell migration.

Retinoic Acid Receptor-Related Orphan Receptors

This compound also modulates the activity of the Retinoic Acid Receptor-Related Orphan Receptor (ROR) family, specifically RORγ. researchgate.netnih.govnih.gov The RORs are nuclear receptors that play important roles in immunity, development, and metabolism.

Studies have shown that 24(S),25-epoxycholesterol can selectively suppress the transcriptional activity of RORγ. researchgate.netnih.govnih.gov In one study, 24(S),25-epoxycholesterol was found to dose-dependently suppress RORγ activity with an IC50 of 280 nM and to bind directly to the RORγ ligand-binding domain (LBD) with a Ki of 20 nM. researchgate.net This effect was specific to RORγ, as no significant impact on RORα activity was observed. researchgate.net This selective regulation suggests that 24(S),25-epoxycholesterol may act as an inverse agonist for RORγ. nih.gov The high levels of both RORγ and 24(S),25-epoxycholesterol in the liver suggest that this interaction could be physiologically relevant in modulating RORγ's activity in this organ. nih.gov

In contrast, other oxysterols like 24S-hydroxycholesterol (24S-OHC) have been identified as inverse agonists for both RORα and RORγ. nih.govnih.gov This highlights the specificity of interaction between different oxysterols and the ROR isoforms.

Table 2: Interaction of this compound with RORs


Other Receptor Interactions

This compound's biological activities are mediated through a range of protein interactions beyond the well-characterized LXR, ROR, and EBI2 receptors. It is known to interact with proteins that are central to the SREBP activation cascade. Specifically, 24(S),25-epoxycholesterol, along with other oxysterols, can bind with high affinity to Insulin-induced gene (Insig) proteins. mdpi.comnih.gov This binding promotes the interaction between Insig and the SREBP-cleavage activating protein (SCAP), which retains the SCAP-SREBP complex in the endoplasmic reticulum, thereby preventing SREBP activation. nih.gov This interaction represents a key LXR-independent mechanism through which this compound exerts its control over cholesterol synthesis.

Downstream Signaling Pathways

Activation of LXR-Responsive Genes

One of the most well-documented functions of this compound is its role as a potent endogenous agonist for Liver X Receptors (LXRs). ahajournals.orgahajournals.org Upon binding to 24(S),25-epoxycholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby activating their transcription. ahajournals.org

This activation leads to the upregulation of a suite of genes involved in reverse cholesterol transport and lipid metabolism. Key LXR-responsive genes activated by 24(S),25-epoxycholesterol include:

ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the efflux of cholesterol from cells, particularly macrophages, to lipid-poor apolipoprotein A-I (apoA-I). ahajournals.orgmedchemexpress.comahajournals.orgplos.orgnih.gov Numerous studies have shown that both endogenous and exogenous 24(S),25-epoxycholesterol significantly increase ABCA1 mRNA and protein levels, leading to enhanced cholesterol efflux. ahajournals.orgnih.govnih.gov However, in already cholesterol-loaded macrophages, while this compound still induces ABCA1 expression, it may impair the hydrolysis of cholesteryl esters, thus reducing the free cholesterol available for efflux. ahajournals.org

ATP-binding cassette transporter G1 (ABCG1): ABCG1 mediates the efflux of cholesterol to mature high-density lipoprotein (HDL) particles. ahajournals.orgmdpi.com Similar to ABCA1, ABCG1 expression is robustly induced by 24(S),25-epoxycholesterol, further promoting the removal of excess cholesterol from cells. ahajournals.orgnih.govnih.govmedchemexpress.complos.orgnih.gov

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): As mentioned previously, LXR activation by ligands including 24(S),25-epoxycholesterol increases the transcription of the SREBP-1c gene. ahajournals.orgnih.govpnas.org

The activation of these genes by 24(S),25-epoxycholesterol highlights its role in coordinating a protective response against cellular cholesterol overload, primarily by enhancing the pathways of cholesterol removal.

Table 3: LXR-Responsive Genes Activated by 24(S),25-Epoxycholesterol ```html


Compound and Protein Information

Compound/Protein NamePubChem CID
24(S),25-Epoxycholesterol12303539
Cholesterol5997
7α,25-dihydroxycholesterol46830707
24S-hydroxycholesterol119543
T09013179959123
Apolipoprotein A-IN/A
Apolipoprotein EN/A
Retinoid X ReceptorN/A
SREBP-1cN/A
SREBP-2N/A
Liver X ReceptorN/A
RORαN/A
RORγN/A
EBI2 (GPR183)N/A
OSBPN/A
ABCA1N/A
ABCG1N/A
InsigN/A
SCAPN/A

Modulation of Kinase Pathways

This compound isomers have been shown to modulate intracellular signaling cascades, notably the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. cenmed.comsigmaaldrich.comciteab.comuni.lu The activation of this pathway is a critical component in regulating cellular functions. While the precise mechanisms are still under investigation, the interaction of this compound with this pathway highlights its role beyond cholesterol homeostasis.

Studies on various oxysterols, a class of molecules to which this compound belongs, have demonstrated broader effects on kinase signaling. For instance, certain oxysterols can activate Protein Kinase C (PKC), which in turn is involved in the activation of NADPH-oxidase, a key enzyme in cellular oxidative stress. nih.gov Furthermore, mixtures of oxysterols have been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cellular responses like inflammation. nih.gov While these findings relate to the broader class of oxysterols, they provide a framework for understanding the potential signaling capabilities of this compound itself. For example, 7-ketocholesterol (B24107) has been shown to induce apoptosis through the inactivation of the PI3K/Akt signaling pathway. nih.gov

Impact on Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. guidetopharmacology.orgguidetopharmacology.org Research has established a direct link between this compound and the mTORC1 signaling complex. In macrophages, stimulation with lipopolysaccharide (LPS) activates the mTORC1 pathway, which subsequently leads to the activation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2). uni.lumpg.de This activation results in a notable increase in the cellular levels of both cholesterol and 24S,25-epoxycholesterol. uni.lumpg.de This indicates that this compound synthesis is, in part, a downstream consequence of mTORC1 activation in the context of an inflammatory stimulus.

Broader studies support the interplay between cholesterol trafficking and mTOR activity. The inhibition of cholesterol transport from lysosomes has been found to disrupt mTOR signaling in endothelial cells, a process that can be partially rescued by the addition of extracellular cholesterol. wikipedia.org This suggests that mTOR is involved in sensing cellular sterol concentrations. wikipedia.org Furthermore, recent findings demonstrate that the kinase ATR promotes mTORC1 activity by upregulating de novo cholesterol synthesis. wikipedia.org

Crosstalk with Toll-like Receptor Signaling

This compound is a key player in the intricate crosstalk between lipid metabolism and the innate immune system, particularly through Toll-like Receptors (TLRs). TLRs are pattern recognition receptors that recognize microbial components and trigger inflammatory responses. citeab.com A significant bidirectional relationship exists between TLR signaling and the Liver X Receptor (LXR), for which this compound is a potent natural ligand. uni.lumpg.de

Activation of TLR3 and TLR4 by their respective ligands (such as viral dsRNA and bacterial lipopolysaccharide) can potently inhibit the expression of LXR target genes, thereby suppressing cholesterol efflux from macrophages. citeab.comuni.lu This inhibition is mediated by the transcription factor Interferon Regulatory Factor 3 (IRF3). citeab.com Conversely, the activation of TLRs can also drive the synthesis of oxysterols. Stimulation of macrophages with the TLR4 agonist LPS leads to a significant increase in the synthesis of 24S,25-epoxycholesterol. uni.lumpg.de This suggests a feedback loop where an inflammatory stimulus (LPS) promotes the production of an LXR ligand (this compound), which can then modulate inflammatory and cholesterol efflux pathways. mpg.denih.gov This crosstalk provides a mechanism for how microbial infections can interfere with and modulate cellular cholesterol metabolism. citeab.com

Influence on Gene Expression Beyond LXR/SREBP

While 24(S),25-epoxycholesterol is most recognized for its potent activation of LXR and suppression of SREBP processing, its influence extends to genes beyond the core cholesterol homeostasis pathways, primarily through these established mechanisms. uni.lunih.gov As a strong LXR agonist, this compound upregulates the expression of genes involved in cholesterol transport, such as ABCA1, ABCG1, and APOE. mpg.deuni.luciteab.com

Crucially, the activation of LXR by ligands like this compound also serves to suppress inflammatory responses. nih.gov This is achieved by inhibiting the expression of a suite of pro-inflammatory genes in macrophages. mpg.de Research has shown that LXR activation leads to a reduced production of inflammatory mediators including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and Cyclooxygenase-2 (COX-2). citeab.com This anti-inflammatory signaling is a key downstream effect of this compound's action on LXR, demonstrating a regulatory role that bridges lipid metabolism and immune response modulation. citeab.comnih.gov

Cellular Localization and Transport Mechanisms

The subcellular location and movement of this compound are integral to its function. Unlike most other oxysterols, which are derived from the oxidation of cholesterol, 24(S),25-epoxycholesterol (24,25EC) is uniquely synthesized de novo in a shunt of the mevalonate (B85504) pathway, parallel to cholesterol synthesis itself. nih.govontosight.aiunav.edu

Studies have found that 24,25EC is relatively enriched in the nuclear fraction of liver homogenates, which is consistent with its role as a ligand for the nuclear receptor LXR. unav.edu In the central nervous system, where de novo synthesis is the primary source of cholesterol, both astrocytes and neurons can produce 24,25EC. ontosight.ai Astrocytes have been shown to produce and secrete this oxysterol, which can then be taken up by neighboring neurons to exert its effects on gene regulation, identifying it as a novel neurosterol involved in brain cholesterol homeostasis. ontosight.ai

The general transport of sterols within the cell provides a model for this compound's movement. Sterols can enter the cell via receptor-mediated endocytosis of lipoproteins, after which they are trafficked to lysosomes. wikipedia.orgguidetopharmacology.org From the lysosome, cholesterol and its derivatives are distributed to other organelles, such as the endoplasmic reticulum and plasma membrane. This intracellular trafficking is a complex process mediated by a suite of proteins including oxysterol-binding protein (OSBP), OSBP-related proteins (ORPs), and Niemann-Pick C1 (NPC1) protein. wikipedia.org

Compound and PubChem CID Table

Biological Functions and Physiological Roles of Epoxycholesterol

Regulation of Cellular Lipid Homeostasis

Epoxycholesterol, a key oxysterol metabolite, plays a significant role in maintaining cellular lipid balance through a multi-faceted regulatory network. It influences the efflux, synthesis, and uptake of cholesterol, as well as impacting fatty acid metabolism, thereby protecting cells from lipid overload.

24(S),25-epoxycholesterol (24,25-EC) is a potent activator of Liver X Receptors (LXRs), which are nuclear receptors that function as cellular cholesterol sensors. mdpi.comresearchgate.net Upon activation by ligands like 24,25-EC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. ahajournals.orgmdpi.com This binding initiates the transcription of genes crucial for reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues. mdpi.com

Key among these target genes are the ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. ahajournals.orgoup.comspandidos-publications.com ABCA1 facilitates the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles. pnas.orgresearchgate.netnih.gov ABCG1, in a complementary role, mediates cholesterol efflux to mature HDL particles. spandidos-publications.comnih.gov By upregulating the expression of both ABCA1 and ABCG1, 24,25-EC significantly enhances the removal of cholesterol from cells, a critical step in preventing the formation of foam cells, which are characteristic of atherosclerosis. ahajournals.orgoup.comresearchgate.net Studies in various cell types, including macrophages and smooth muscle cells, have demonstrated that both exogenous and endogenously synthesized 24,25-EC stimulate cholesterol efflux through this LXR-ABC transporter pathway. oup.comresearchgate.netnih.gov

The activation of LXR by 24,25-EC is a primary mechanism for enhancing cholesterol efflux. Research has shown that even partial inhibition of the enzyme 2,3-oxidosqualene (B107256):lanosterol (B1674476) cyclase (OSC) can increase the synthesis of 24,25-EC, leading to a significant upregulation of ABCA1 and ABCG1 expression and subsequent cholesterol efflux. oup.com

MoleculeTarget Receptor/TransporterEffect on Cholesterol EffluxMechanism
24(S),25-epoxycholesterolLXRα, LXRβIncreaseActs as a potent agonist for LXRs. mdpi.com
LXR/RXR HeterodimerABCA1, ABCG1IncreaseBinds to LXREs in the promoter regions of ABCA1 and ABCG1, inducing their transcription. ahajournals.orgmdpi.com
ABCA1Apolipoprotein A-IMediates EffluxTransports cholesterol and phospholipids to lipid-poor apoA-I. researchgate.netnih.gov
ABCG1HDLMediates EffluxTransports cholesterol to mature HDL particles. spandidos-publications.comnih.gov

This compound exerts tight control over cholesterol levels not only by promoting efflux but also by actively inhibiting its own synthesis and the synthesis of cholesterol. This feedback regulation occurs through multiple mechanisms, primarily targeting key enzymes and transcription factors in the cholesterol biosynthesis pathway.

Furthermore, 24,25-EC interferes with a late-stage step in cholesterol synthesis by inhibiting the enzyme 3β-hydroxysterol ∆(24)-reductase (DHCR24), also known as Seladin-1. researchgate.net 24,25-EC is structurally similar to desmosterol (B1670304), the substrate for DHCR24. This similarity allows it to interfere with the enzyme's function, leading to the accumulation of desmosterol at the expense of cholesterol production. researchgate.net This inhibitory effect is rapid and occurs independently of changes in DHCR24 protein levels. researchgate.net

The master regulator of cholesterol synthesis, Sterol Regulatory Element-Binding Protein-2 (SREBP-2), is also a key target of this compound. ahajournals.orgresearchgate.net In their active form, SREBPs move to the nucleus and activate the transcription of genes involved in cholesterol and fatty acid synthesis, including HMGCR and the gene for the LDL receptor. ahajournals.orgplos.org Oxysterols, including 24,25-EC, inhibit the proteolytic processing of SREBP-2, preventing its maturation into the active nuclear form. researchgate.netfrontiersin.org This suppression of SREBP-2 activation leads to a coordinated downregulation of the entire cholesterol synthesis program. ahajournals.org The loss of endogenous 24,25-EC has been shown to increase HMG-CoA reductase gene expression via enhanced SREBP-2 processing, supporting its role as a key feedback regulator.

Molecule/ProcessTargetEffectMechanism of Action
24(S),25-epoxycholesterolHMG-CoA Reductase (HMGCR)InhibitionRepresses the activity of the rate-limiting enzyme in cholesterol synthesis. researchgate.netnih.gov
24(S),25-epoxycholesterolDHCR24 (Seladin-1)InhibitionInterferes with the final step of cholesterol synthesis, causing accumulation of desmosterol. researchgate.net
24(S),25-epoxycholesterolSREBP-2 ProcessingInhibitionPrevents the maturation of the master transcriptional regulator of cholesterol synthesis. researchgate.netfrontiersin.org

In addition to enhancing efflux and inhibiting synthesis, 24(S),25-epoxycholesterol modulates the uptake of lipoproteins, particularly low-density lipoprotein (LDL), thereby preventing excessive cholesterol accumulation from extracellular sources. researchgate.net This function is critical in cells like smooth muscle cells (SMCs), where uptake of native LDL is a primary driver of foam cell formation. researchgate.net

The principal mechanism for this effect is the downregulation of the LDL receptor (LDLR). ahajournals.orgresearchgate.net 24,25-EC achieves this through at least two interconnected pathways. Firstly, by inhibiting the maturation and activity of SREBP-2, it reduces the transcription of the LDLR gene, as SREBP-2 is a key activator of its expression. ahajournals.orgresearchgate.net Studies have shown that both exogenous 24,25-EC and endogenously synthesized 24,25-EC (stimulated by OSC inhibitors) lead to a significant decrease in LDLR mRNA and protein levels, resulting in reduced LDL uptake. ahajournals.orgresearchgate.net

Secondly, 24,25-EC, through its activation of LXR, increases the expression of MYLIP (Inducible Degrader of the LDLR, also known as IDOL). researchgate.net MYLIP is an E3 ubiquitin ligase that targets the LDLR for lysosomal degradation, thereby reducing the number of receptors on the cell surface available to bind and internalize LDL. researchgate.net This LXR-IDOL pathway provides an SREBP-2-independent mechanism for downregulating lipoprotein uptake. researchgate.net

The influence of this compound extends to fatty acid metabolism, where it exhibits a degree of selectivity that distinguishes it from many synthetic LXR agonists. While LXR activation is known to induce lipogenesis by upregulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional activator of genes involved in fatty acid and triglyceride synthesis, 24(S),25-epoxycholesterol appears to circumvent this effect. ahajournals.orgpnas.org

Research indicates that treatment with 24,25-EC does not lead to the significant accumulation of triglycerides that is often observed with synthetic LXR agonists like T0901317. ahajournals.orgresearchgate.net This is attributed to the ability of 24,25-EC to suppress the processing of SREBP-1c to its active nuclear form, thereby preventing the transactivation of lipogenic genes such as fatty acid synthase (FASN). ahajournals.orgresearchgate.net While 24,25-EC can increase the mRNA levels of SREBP-1, its inhibitory effect on the protein's maturation step appears to be dominant, thus uncoupling the beneficial cholesterol efflux effects of LXR activation from the potentially detrimental increase in fatty acid and triglyceride synthesis. ahajournals.org This selective regulation suggests that endogenous oxysterols like 24,25-EC can fine-tune lipid metabolism, promoting cholesterol removal without inducing a lipogenic phenotype. ahajournals.orgresearchgate.net

Modulation of Lipoprotein Uptake

Cellular Proliferation, Differentiation, and Apoptosis

Epoxycholesterols are emerging as significant modulators of fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). These activities are particularly relevant in the context of cancer biology.

Various this compound isomers have demonstrated anti-proliferative and pro-apoptotic activities in a range of cancer cell lines. mdpi.comresearchgate.netnews-medical.net For instance, 5,6α- and 5,6β-epoxycholesterol have been shown to induce cell death and differentiation in breast cancer and myeloma cells. mdpi.comx-mol.net The mechanisms underlying these effects are diverse and can be dependent on the specific cancer cell type and the this compound isomer.

One key pathway involves the activation of LXRs. mdpi.com As cancer cells have high cholesterol demands to support rapid proliferation, the LXR-mediated reduction in cellular cholesterol levels can induce stress, leading to an inhibition of proliferation and the stimulation of apoptosis. mdpi.com LXR agonists, including oxysterols, have been found to inhibit the proliferation of breast, ovarian, and prostate cancer cells, often by inducing G1 cell cycle arrest or apoptosis. researchgate.netnews-medical.net

Beyond LXR activation, epoxycholesterols can trigger cell death through other mechanisms. In multiple myeloma cells, 5,6-epoxycholesterols induce a form of cell death known as oxiapoptophagy, which involves both oxidative stress and caspase-3-mediated apoptosis. mdpi.complos.org Furthermore, the metabolism of 5,6-epoxycholesterols can lead to compounds with opposing effects; in normal breast tissue, they are converted to the tumor suppressor dendrogenin A, which promotes cell differentiation, whereas in breast cancer, they can be metabolized into the tumor promoter oncosterone. nih.govnih.gov This highlights the complex, context-dependent role of this compound metabolism in cancer. Studies have also reported that certain this compound derivatives can selectively induce apoptosis in breast cancer cell lines like MCF-7.

This compound IsomerCancer Cell TypeObserved EffectPotential Mechanism
5,6α- and 5,6β-epoxycholesterolBreast Cancer, MyelomaInduce cell death and differentiation. mdpi.comx-mol.netInduction of oxiapoptophagy; metabolic conversion to anti- or pro-tumor compounds. mdpi.comnih.gov
General Oxysterols (as LXR agonists)Breast, Ovarian, Prostate CancerInhibit proliferation, induce apoptosis. researchgate.netnews-medical.netLXR-mediated cholesterol depletion, cell cycle arrest. mdpi.com
This compound DerivativesBreast Cancer (MCF-7)Selective cytotoxic effects, apoptosis.Activation of apoptotic pathways.
24(S),25-epoxycholesterolGastric CancerSuppresses proliferation and migration.Upregulation of LXR activity.
G1 Cell Cycle Arrest Induction

Oxiapoptophagy Induction

In addition to classical apoptosis, this compound isomers can induce a process termed "oxiapoptophagy," which involves a combination of oxidative stress, apoptosis, and autophagy. researchgate.netnih.govnih.gov Research on human myeloma cells has shown that 5,6 α-EC and 5,6 β-EC induce cell death through concomitant oxidative stress and caspase-3-mediated apoptosis and autophagy. researchgate.netnih.govnih.gov This multifaceted mechanism highlights the complex cellular response to these oxysterols.

Oxiapoptophagy Induction

Accumulation of Neutral Lipids and Mast Cell Apoptosis

Research has revealed a link between lipid metabolism and apoptosis induction by this compound in specific immune cells. Specifically, 24(S),25-epoxycholesterol has been shown to induce apoptosis in bone marrow-derived murine mast cells. nih.govebi.ac.uk A key finding from this research is that the accumulation of neutral lipids within these cells, a process catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT), is involved in triggering mast cell apoptosis. nih.govebi.ac.ukresearchgate.netresearchgate.net This suggests that the pro-apoptotic effects of certain epoxycholesterols can be mediated through alterations in cellular lipid storage.

Influence on Cell Migration and Invasion

Beyond their effects on cell proliferation and survival, this compound derivatives can also influence the migration and invasion of cancer cells, which are critical steps in metastasis. core.ac.ukplos.orgnih.gov Cholestane-3β, 5α, 6β-triol, a metabolite of this compound, has been shown to significantly inhibit the migration and invasiveness of DU-145 and PC-3 prostate cancer cells. core.ac.ukplos.org This inhibitory effect is associated with changes in the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. core.ac.ukplos.org Treatment with the triol led to an increased expression of E-cadherin and decreased expression of N-cadherin, vimentin, and Slug. core.ac.ukplos.org

Stem Cell Differentiation

This compound has demonstrated a significant role in the differentiation of stem cells, particularly in the context of neuronal development.

Midbrain Dopaminergic Neurogenesis

24(S),25-epoxycholesterol (24,25-EC) has been identified as a critical regulator of midbrain dopaminergic (mDA) neuron development. researchgate.netbiologists.combiologists.com It is the most abundant and potent endogenous ligand for Liver X Receptors (LXRs) in the developing mouse midbrain. researchgate.netresearchgate.net The activation of LXRs by 24,25-EC is both necessary and sufficient to promote mDA neurogenesis. biologists.combiologists.com

Research has shown that 24,25-EC selectively promotes the differentiation of embryonic stem cells into dopaminergic neurons. researchgate.net This effect is dependent on LXR, as the neurogenic activity of 24,25-EC is lost when LXRβ is genetically deleted. nih.govbiorxiv.org In vivo studies in developing mice have confirmed that intracerebroventricular delivery of 24,25-EC specifically enhances mDA neurogenesis. researchgate.net Furthermore, increasing the endogenous levels of 24,25-EC through the overexpression of its biosynthetic enzyme, CYP46A1, also results in a specific increase in mDA neurogenesis both in vitro and in vivo. researchgate.net This effect is specific to mDA neurons, as no significant changes were observed in other neuronal populations like oculomotor or red nucleus neurons. researchgate.netnih.gov

The mechanism of action involves the LXR-dependent regulation of genes crucial for mDA neuron development. biologists.combiologists.com Deletion of LXRs leads to a decrease in mDA neurogenesis, while their overexpression has the opposite effect. biologists.combiologists.com The specificity of 24,25-EC's neurogenic effect on mDA neurons is highlighted by the fact that another cholesterol metabolite, 24(S)-hydroxycholesterol (24-HC), does not exhibit the same activity in vitro. researchgate.net

Studies have also explored the interplay between 24,25-EC and other signaling pathways. For instance, inhibition of the enzyme CYP7B1, which is involved in the biosynthesis of 7α,26-dihydroxycholesterol (a compound that induces apoptosis of mDA neurons), leads to an increase in the number of mDA neurons. nih.gov This effect is thought to be at least partially mediated by an elevation in 24,25-EC levels. nih.gov

Additionally, the CYFIP1 gene, which is associated with neurodevelopmental disorders, has been shown to influence cholesterol metabolism and the levels of 24,25-EC. nih.govbiorxiv.orgswbio.ac.uk Changes in CYFIP1 dosage lead to altered levels of 24,25-EC, which in turn affects cortical neuronal differentiation. nih.govbiorxiv.orgswbio.ac.uk This underscores the intricate role of 24,25-EC in regulating neurogenesis. nih.govbiorxiv.orgswbio.ac.uk

Immunomodulation and Inflammatory Responses

This compound exhibits notable immunomodulatory and anti-inflammatory properties, influencing various cellular processes involved in the inflammatory cascade.

Anti-inflammatory Effects

This compound has demonstrated the ability to mitigate inflammatory responses in different cellular contexts.

Research into the anti-inflammatory actions of this compound has shown its capacity to modulate the expression of genes involved in inflammation within macrophages. This regulation is a key aspect of its immunomodulatory function.

The anti-inflammatory effects of this compound also extend to the regulation of key enzymes involved in the inflammatory process. It has been observed to influence the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators of inflammation.

Suppression of Cytokine Production

Immune Cell Function Modulation

This compound, along with other oxysterols, plays a significant role in modulating the function and phenotype of various immune cells, including macrophages, B and T cells, neutrophils, and dendritic cells. encyclopedia.pubnih.gov These molecules are considered by some as "immunosterols" due to their integral role in the immune system. encyclopedia.pubnih.gov Their immunoregulatory effects are largely mediated through interactions with nuclear receptors, particularly the Liver X receptors (LXRs), and by influencing the sterol regulatory element-binding protein (SREBP) pathway. nih.govmdpi.com

Activation of LXRs in macrophages by oxysterols like 24(S),25-epoxycholesterol promotes cell survival and suppresses inflammatory responses mediated by Toll-like receptors (TLRs). encyclopedia.pub This leads to a reduction in the production of pro-inflammatory cytokines and enzymes such as IL-6, IL-1β, MCP-1, iNOS, and COX-2. encyclopedia.pub Specifically, 24(S),25-epoxycholesterol enhances the expression of genes responsible for cholesterol efflux, such as ABCA1 and ABCG1, while inhibiting inflammatory gene expression. encyclopedia.pubnih.gov

In human CD4+ T cells, the endogenous LXR activator 24(S),25-epoxycholesterol has been shown to up-regulate the expression of UGCG mRNA. pnas.org LXR activation in these cells ultimately dampens proinflammatory T cell function by altering the balance of glycosphingolipids and cholesterol in the plasma membrane. pnas.org

Furthermore, oxysterols can influence the differentiation and function of dendritic cells. encyclopedia.pub For instance, the expression of the interferon-responsive gene CH25H in dendritic cells, similar to macrophages, points to a role for oxysterols in regulating innate immunity from an early stage. encyclopedia.pub The effects of different oxysterols on dendritic cells can vary depending on the cell's maturation state. encyclopedia.pub

The table below summarizes the key modulatory effects of this compound and related oxysterols on immune cells.

Immune Cell TypeKey Effects of this compound & Other OxysterolsMediating Receptors/Pathways
Macrophages Suppresses TLR-mediated innate immune responses, reduces pro-inflammatory cytokine production, promotes survival, enhances cholesterol efflux. encyclopedia.pubnih.govLXR, SREBP encyclopedia.pubnih.gov
T Cells (CD4+) Dampens proinflammatory function, up-regulates UGCG expression. pnas.orgLXR pnas.org
Dendritic Cells Modulates function and differentiation, with effects dependent on maturation state. encyclopedia.pubLXR encyclopedia.pub

Role in Innate Antiviral Immunity

This compound and other oxysterols are increasingly recognized for their role in the innate immune response to viral infections. frontiersin.org The antiviral activity of certain oxysterols is linked to their ability to suppress viral replication, often through the modulation of cellular lipid metabolism. frontiersin.orgresearchgate.net

One of the key mechanisms involves the inhibition of the SREBP pathway. nih.gov Oxysterols such as 24(S),25-epoxycholesterol can suppress the post-entry growth of some viruses, an effect that is at least partially dependent on the SREBP-mediated inhibition of the mevalonic acid pathway. nih.gov This is significant because many viruses rely on host cell cholesterol and fatty acid synthesis for their replication. frontiersin.orgresearchgate.net By suppressing these pathways, oxysterols can create an intracellular environment that is less favorable for viral propagation. researchgate.net

Studies have shown that LXR activation can restrict viral replication in innate immune cells by decreasing the synthesis of fatty acids and cholesterol. researchgate.net This defines a mechanism of intrinsic metabolic control that limits viral replication. researchgate.net The antiviral effects of oxysterols are not universal and can depend on the specific virus and host cell combination. frontiersin.org For example, 25-hydroxycholesterol (B127956) (25HC), another important oxysterol, has demonstrated broad antiviral activity against a range of viruses by blocking viral entry and inhibiting RNA replication. frontiersin.orgfrontiersin.org While not this compound itself, the mechanisms involving 25HC highlight the broader role of oxysterols in antiviral defense.

The induction of cholesterol 25-hydroxylase (CH25H), the enzyme responsible for producing 25HC, is a component of the interferon response to viral infection. frontiersin.orgfrontiersin.org This underscores the integration of oxysterol metabolism with the canonical antiviral pathways of the innate immune system. frontiersin.org

Vascular Biology and Atherosclerosis Research

This compound has been a subject of interest in the context of vascular biology and the pathogenesis of atherosclerosis, a disease characterized by the buildup of plaques in arteries. A key event in atherosclerosis is the formation of foam cells, which are lipid-laden macrophages and smooth muscle cells within the arterial wall. amegroups.org

Attenuation of Macrophage Foam Cell Formation

Research has demonstrated that 24(S),25-epoxycholesterol can attenuate the formation of macrophage foam cells. nih.govnih.gov This effect is achieved through a dual mechanism involving the regulation of genes responsive to LXR and SREBP. nih.gov

By activating LXR, 24(S),25-epoxycholesterol stimulates the expression of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govamegroups.org These transporters are crucial for mediating the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport. nih.gov Enhanced cholesterol efflux prevents the excessive accumulation of lipids within the macrophages, thereby inhibiting their transformation into foam cells. nih.govamegroups.org

Simultaneously, increasing the synthesis of endogenous 24(S),25-epoxycholesterol, for instance by inhibiting the enzyme 2,3-oxidosqualene:lanosterol cyclase (OSC), has been shown to suppress the processing of SREBP-1. nih.gov This leads to a decrease in the uptake of atherogenic lipoproteins like very-low-density lipoprotein (VLDL) by downregulating the expression of the LDL receptor. nih.gov The reduction in lipid uptake, combined with the increase in cholesterol efflux, results in a significant decrease in the accumulation of cholesteryl esters within macrophages. nih.gov

Interestingly, this attenuation of foam cell formation by modulating endogenous this compound synthesis occurs without negatively impacting triglyceride synthesis within the macrophage. nih.gov This is in contrast to synthetic LXR agonists which can increase cellular triglyceride levels. nih.gov

Impact on Endothelial Function

The endothelium, the inner lining of blood vessels, plays a critical role in maintaining vascular health. Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by impaired vasodilation, a pro-inflammatory state, and increased leukocyte adhesion. frontiersin.orgrevespcardiol.org

Studies on the direct effects of this compound on endothelial function have yielded specific results. For instance, pretreatment of human umbilical vein endothelial cells (HUVECs) with 5α,6α-epoxycholesterol did not alter histamine-activated nitric oxide (NO) production. ahajournals.org NO is a key molecule responsible for endothelium-dependent vasodilation. revespcardiol.org This finding suggests that, unlike other cholesterol oxides such as 7-ketocholesterol (B24107) which inhibit NO release, 5α,6α-epoxycholesterol does not appear to acutely impair this critical endothelial function. ahajournals.org

However, the broader context of lipid metabolism and oxidized lipoproteins is crucial. Oxidized low-density lipoprotein (oxLDL), a key player in atherosclerosis, is known to induce endothelial dysfunction through various mechanisms, including the uncoupling of endothelial nitric oxide synthase (eNOS) and the promotion of inflammation and cell adhesion. frontiersin.orgoup.com While this compound itself may not directly inhibit NO production in the same way as other oxysterols, its role in lipid metabolism and inflammation within the vascular wall is an area of ongoing investigation.

Neurological Functions and Brain Development

Cholesterol is a vital component of the brain, making up a significant portion of the dry weight of white matter and being essential for the structure of myelin sheaths. acs.org The metabolism of cholesterol in the brain, including the formation of oxysterols like this compound, is implicated in various neurological processes and disorders. acs.org

Abundance in Brain Tissue

24(S),25-epoxycholesterol is notably abundant in brain tissue, particularly during development. researchgate.netnih.gov It is formed in a shunt of the cholesterol biosynthesis pathway. nih.govebi.ac.uk In rodent brains, its concentration has been measured to be in the range of 0.4 to 1.4 micrograms per gram of wet weight in both adult mice and rats. nih.govebi.ac.uk

The levels of 24(S),25-epoxycholesterol are particularly high in the developing brain compared to the adult brain. researchgate.net For example, in the embryonic mouse midbrain, 24(S),25-epoxycholesterol is the most abundant ligand for the liver X receptor (LXR), present at concentrations significantly higher than other oxysterols like 24S-hydroxycholesterol. researchgate.net This high abundance during a critical period of neurogenesis suggests a functional role. Indeed, studies have shown that 24(S),25-epoxycholesterol promotes midbrain dopaminergic neurogenesis. researchgate.net

Mass spectrometry imaging has revealed a distinct spatial distribution of 24(S),25-epoxycholesterol within the brain. biorxiv.org It is found in all brain regions but is particularly abundant in the thalamus. biorxiv.org The level of 24(S),25-epoxycholesterol in cellular systems is considered to reflect the activity of the cholesterol biosynthesis pathway. biorxiv.org

The table below shows the reported concentrations of 24(S),25-epoxycholesterol in various brain tissues.

Brain Tissue/ConditionReported Concentration of 24(S),25-epoxycholesterolReference
Adult Mouse and Rat Brain0.4–1.4 µg/g wet weight nih.gov
Newborn Mouse Brain1.12 µg/g nih.gov
Developing Mouse Brain (E11.5, Ventral Midbrain)0.39 µg/g nih.gov
Developing Mouse Brain (E11.5, Cortex)0.33 µg/g nih.gov
Mouse Brain (Thalamus)0.158 ± 0.026 ng/mm² (areal density) biorxiv.org

This abundance and specific distribution underscore the potential importance of 24(S),25-epoxycholesterol in brain physiology, from embryonic development to adult function. researchgate.netnih.govbiorxiv.org

Role in Neurodevelopment

A specific isomer, 24(S),25-epoxycholesterol, has been identified as a key regulator in the development of the nervous system. wikipedia.orgwikipedia.org It is the most abundant and potent endogenous ligand for Liver X Receptors (LXRs) found in the developing mouse midbrain. cenmed.comontosight.ai LXRs are nuclear receptors that, when activated, play a critical role in neurogenesis. ontosight.ai

Research has demonstrated that 24(S),25-epoxycholesterol promotes the development of the neural system, an effect that is dependent on LXR activation. wikipedia.orgontosight.ai Specifically, it has been shown to encourage the differentiation of embryonic stem cells into dopaminergic neurons, which are vital for motor control and other functions. wikipedia.orgwikipedia.org This has been observed in in vivo studies using zebrafish and mouse models. wikipedia.orgontosight.ai In mice, increasing the levels of 24(S),25-epoxycholesterol in the brain was found to specifically promote the generation of midbrain dopaminergic neurons. mpg.de

The importance of 24(S),25-epoxycholesterol in neurodevelopment is further highlighted by its connection to certain neurodevelopmental disorders. fishersci.be Studies using stem cell models have linked dysregulated cholesterol metabolism and altered levels of 24(S),25-epoxycholesterol to genetic variations, such as the 15q11.2 copy number variation which is associated with conditions like autism and schizophrenia. fishersci.beguidetopharmacology.org In these models, changes in the level of the CYFIP1 gene, located in the 15q11.2 region, lead to either premature or impaired neuronal differentiation. fishersci.beguidetopharmacology.org Remarkably, 24(S),25-epoxycholesterol can mimic the effects of certain CYFIP1 alterations by promoting neuronal differentiation and can even rescue impaired differentiation in neural progenitor cells with CYFIP1 gain-of-function. fishersci.beguidetopharmacology.org This neurogenic activity is mediated through the LXRβ isoform, as the effect is lost when LXRβ is genetically deleted. fishersci.beuni.lu

Other Biological Activities

Bile Acid Biosynthesis Intermediate

Epoxycholesterols are also recognized as intermediates in the metabolic pathway that converts cholesterol into bile acids. sigmaaldrich.com The primary isomers involved in this process are 5,6α-epoxycholesterol and 5,6β-epoxycholesterol. lipidmaps.org These compounds can be formed from cholesterol through several mechanisms, including non-enzymatic oxidation by reactive oxygen species. nih.gov

Both the 5,6α-EC and 5,6β-EC isomers can be enzymatically processed by cholesterol-5,6-epoxide hydrolase (ChEH) to form a downstream metabolite known as cholestane-3β,5α,6β-triol. ontosight.ailipidmaps.org This triol is a crucial subsequent intermediate. nih.govciteab.com While there are two main pathways for bile acid synthesis—the neutral and the acidic pathways—the metabolism of cholestane-3β,5α,6β-triol represents a distinct route. ontosight.ai This pathway further metabolizes the triol into the bile acid 3β,5α,6β-trihydroxycholan-24-oic acid. ontosight.aifishersci.benih.gov This metabolic route is particularly relevant for processing oxysterols that may have been formed non-enzymatically and is prominent in certain metabolic disorders, such as Niemann-Pick disease type C, where unusual bile acids and elevated levels of cholestane-3β,5α,6β-triol are observed due to impaired cholesterol processing. nih.govciteab.comwikipedia.org

Research Methodologies for Epoxycholesterol Studies

Analytical Techniques for Detection and Quantification

The principal analytical platforms for epoxycholesterol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both techniques offer high sensitivity and selectivity, which are crucial for distinguishing between the α and β epimers of 5,6-epoxycholesterol (B1239861) and other related oxysterols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of cholesterol and its oxidation products, including 5,6α-epoxycholesterol and 5,6β-epoxycholesterol. nih.govnih.govnih.gov This method provides excellent chromatographic separation and is frequently used for quantifying these compounds in various biological and food samples. nih.govnih.govdntb.gov.ua However, due to the low volatility and thermal lability of epoxycholesterols, derivatization is a mandatory step prior to GC analysis. researchgate.netucl.ac.uk

To achieve accurate quantification and correct for sample loss during preparation, isotope dilution mass spectrometry is the method of choice. nih.govnih.gov This approach involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as deuterated 5,6α-EC and 5,6β-EC. nih.gov The use of these labeled analogs is considered essential for the precise quantification of epoxycholesterols, as it accounts for variations in extraction efficiency, pre-purification, and derivatization steps. nih.govresearchgate.net Studies have demonstrated that this methodology provides reliable and reproducible results for the determination of various oxysterols in human plasma and serum. nih.govresearchgate.net

Silylation is the most common derivatization technique used for this compound analysis by GC-MS. nih.govmdpi.com This process involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, forming trimethylsilyl ethers. researchgate.netpsu.edu This chemical modification increases the volatility and thermal stability of the this compound molecules, making them suitable for gas chromatographic analysis. mdpi.com

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) or in a solvent such as pyridine (B92270). nih.govnih.gov The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. nih.gov For instance, a silylation process might involve using BSTFA in pyridine at 80°C for 40 minutes. nih.gov However, it's noted that the 5α-hydroxyl group in related compounds like cholestane-3β,5α,6β-triol can be sterically hindered, making complete silylation challenging with standard reagents. mdpi.com

Silylating Agent Combination Typical Reaction Conditions Reference
BSTFA:TMCSNot specified nih.gov
MSTFA:DTE:TMISNot specified nih.gov
BSTFA in Pyridine80°C for 40 min nih.gov
Trimethyl-sylil-ethersNot specified psu.edu
Isotope Dilution Methodology

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerful alternative to GC-MS for this compound analysis, offering the advantage of analyzing thermally labile compounds without the need for high-temperature volatilization. nih.gov This technique is particularly valuable for its sensitivity and specificity, often employing tandem mass spectrometry (MS/MS) for enhanced detection in complex matrices. mdpi.comnih.gov

To overcome the poor ionization efficiency of neutral sterols like this compound in electrospray ionization (ESI), various derivatization strategies have been developed. capes.gov.brnih.gov These methods aim to introduce a charged or easily ionizable group onto the molecule, thereby significantly enhancing the signal in the mass spectrometer. nih.govnih.gov

A widely used method involves derivatization with Girard P (GP) or Girard T (GT) reagents. ucl.ac.ukresearchgate.netuio.no This process typically involves an initial enzymatic oxidation of the 3β-hydroxyl group to a 3-oxo group using cholesterol oxidase, followed by reaction with the Girard reagent to form a hydrazone. ucl.ac.uknih.govnih.gov The resulting derivative contains a permanently charged quaternary ammonium (B1175870) group, which greatly improves ionization efficiency and allows for highly sensitive detection. nih.govuio.no This enzyme-assisted derivatization for sterol analysis (EADSA) has been successfully applied to map bioactive oxysterols in various tissues, including the brain. uio.no

Derivatization Reagent Principle Advantage Reference
Girard P (GP) / Girard T (GT) ReagentForms a charged hydrazone after enzymatic oxidation of the 3β-hydroxyl group.Introduces a permanent positive charge, significantly enhancing ESI-MS sensitivity. ucl.ac.ukresearchgate.netuio.no
N,N-dimethylglycineForms dimethylglycine esters.Enhances ionization and fragmentation for mass spectrometric detection. researchgate.net

Advances in mass spectrometry instrumentation have made the analysis of epoxycholesterols without derivatization increasingly feasible. mdpi.comnih.gov These methods simplify sample preparation and avoid potential issues associated with derivatization reactions. mdpi.com

Non-derivatization approaches typically rely on Atmospheric Pressure Chemical Ionization (APCI) or high-sensitivity ESI sources coupled with tandem mass spectrometers operating in modes like Multiple Reaction Monitoring (MRM). nih.govmdpi.comnih.govnih.gov APCI has proven to be a powerful tool for the analysis of cholesterol oxidation products as it is suitable for less polar compounds and often provides better ionization for sterols than ESI without derivatization. nih.govnih.govresearchgate.net Methods have been developed using APCI for the simultaneous determination of several toxicologically relevant cholesterol oxides, including 5,6α- and 5,6β-epoxycholesterol. nih.govresearchgate.net For non-derivatized LC-MS/MS methods, optimizing chromatographic conditions, such as the mobile phase composition and pH, is crucial for achieving good separation and stable analysis. mdpi.com

Derivatization Methods

Sample Preparation Procedures

The accurate quantification of epoxycholesterols in biological samples presents analytical challenges due to their low concentrations and potential for artificial formation during sample handling. nih.gov Consequently, meticulous sample preparation is paramount. A common initial step for analyzing epoxycholesterols in samples like human plasma or mouse plasma involves protein precipitation, often achieved by adding ice-cold acetone (B3395972) containing an antioxidant like butylated hydroxytoluene (BHT) to minimize auto-oxidation of cholesterol. nih.gov

For the analysis of total oxysterols (both free and esterified), alkaline hydrolysis is a crucial step. researchgate.netcapes.gov.br This procedure is typically performed on small amounts of biological material, such as 5 microliters of human serum or 1 milligram of rat liver microsomal protein. researchgate.netcapes.gov.br Following hydrolysis, the oxysterols are extracted from the sample matrix. researchgate.netcapes.gov.br

To enhance detection sensitivity, especially for liquid chromatography-mass spectrometry (LC-MS) analysis, chemical derivatization is often employed. nih.govuio.no Derivatization aims to incorporate a chargeable group into the oxysterol molecule to improve ionization efficiency. uio.no One effective method is the conversion of oxysterols into picolinyl esters. researchgate.netcapes.gov.br This process not only improves sensitivity but can also yield specific fragmentation patterns during tandem mass spectrometry (MS/MS), which aids in the specific identification of different oxysterols. uio.no These derivatization reactions are generally carried out at ambient temperatures to further reduce the risk of cholesterol auto-oxidation that can occur with high-temperature derivatization methods used for gas chromatography (GC). uio.no Some extraction protocols, however, may pose challenges; for instance, the presence of acid during extraction can potentially cleave epoxycholesterols. nih.gov

Sensitivity and Specificity Considerations

The development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has significantly improved the sensitivity and specificity of this compound quantification. nih.govuio.no

Sensitivity: High sensitivity is crucial for detecting the typically low physiological concentrations of epoxycholesterols. By converting this compound into its picolinyl ester derivative and using LC-MS/MS with electrospray ionization (ESI), researchers have achieved remarkable on-column detection limits of 5 femtograms (fg), which corresponds to 12.5 attomoles (amol). researchgate.netcapes.gov.br Even without derivatization, methods utilizing ammonium adduction in LC-MS can reach detection levels of 1 ng/mL from a 200 µL plasma sample, though this is highly dependent on the specific instrument. uio.no The lower limit of detection for 24S,25-epoxycholesterol using LC-ESI-Multiple Reaction Monitoring (MRM) has been reported to be 20 fmol (approximately 8 pg). nih.gov

Specificity: Specificity is a major challenge in oxysterol analysis due to the existence of numerous isomers—molecules with the same chemical formula but different structures—which can have distinct biological functions. uio.no Analytical methods must be able to separate and individually quantify these isomers. For instance, methods have been developed to separate 5,6α-epoxycholesterol and 5,6β-epoxycholesterol. uio.no The use of derivatization strategies that produce highly specific fragmentations in MS/MS analysis is a key approach to enhance specificity. uio.no Furthermore, chromatographic separation, for example using monolithic columns, has proven effective in resolving various oxysterol isomers, including epoxycholesterols, found in biological matrices like human plasma and atherosclerotic plaques. uio.no

In Vitro Experimental Models

Macrophage Cell Lines

Macrophage cell lines, such as the human THP-1 and murine RAW 264.7 lines, are extensively used to study the role of epoxycholesterols in atherosclerosis, particularly in the context of foam cell formation. ahajournals.orguow.edu.auahajournals.orgmdpi.com

Studies using THP-1 macrophage-derived foam cells show that loading the cells with cholesterol, for instance with acetylated LDL, leads to a coordinated decrease in the synthesis of both cholesterol and 24,25-epoxycholesterol (B1244222) (24,25EC). uow.edu.au Conversely, 24,25EC is a potent ligand for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis. nih.govencyclopedia.pub Activation of LXR by 24,25EC upregulates the expression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which are crucial for mediating cholesterol efflux from macrophages. ahajournals.orgnih.gov

In one study, inhibiting the enzyme 2,3-oxidosqualene (B107256):lanosterol (B1674476) cyclase (OSC) in macrophages led to a 60-fold increase in the synthesis of 24,25EC. ahajournals.orgnih.gov This enhanced endogenous production of 24,25EC significantly reduced the accumulation of cholesteryl esters when the cells were challenged with atherogenic lipoproteins, thereby inhibiting foam cell formation. ahajournals.orgnih.gov This effect was attributed to two main mechanisms: the LXR-mediated upregulation of ABCA1 and ABCG1 leading to increased cholesterol efflux, and a decrease in lipoprotein uptake. ahajournals.orgnih.gov Other oxysterols, including 5α,6β-epoxycholesterol and 5β,6β-epoxycholesterol, have been shown to polarize human macrophages toward an M2 immunomodulatory phenotype. mdpi.com

Cell LineThis compound IsomerKey FindingsReferences
THP-124,25-EpoxycholesterolInhibits foam cell formation by activating LXR, which upregulates ABCA1/ABCG1 for cholesterol efflux and reduces lipoprotein uptake. ahajournals.orguow.edu.aunih.gov
Human Macrophages (M0)5α,6β-Epoxycholesterol, 5β,6β-EpoxycholesterolIn combination with other oxysterols, stimulates polarization to the M2 functional phenotype. mdpi.com
THP-1This compound (general)Impairs cholesteryl ester hydrolysis, contributing to lipid accumulation. ahajournals.org

Cancer Cell Lines

Epoxycholesterols exhibit complex and sometimes opposing roles in various cancer cell lines, including those from breast, prostate, and hematologic malignancies. researchgate.netfrontiersin.orgnih.govcore.ac.uk

In breast cancer, the metabolism of 5,6-epoxycholesterols (5,6-ECs) is particularly significant. researchgate.netnih.gov In cancer cells, 5,6-ECs can be metabolized into a tumor-promoting oncometabolite known as oncosterone. researchgate.netfrontiersin.orgnih.gov In contrast, in normal breast tissue, the metabolic pathway can lead to the formation of dendrogenin A, a tumor suppressor. researchgate.netnih.gov The 24(R/S),25-epoxycholesterol isomer has been used as an LXR ligand in studies on breast cancer cell lines. sigmaaldrich.com Furthermore, 5α,6α-epoxycholesterol has been shown to suppress the proliferation of breast cancer cells. core.ac.uknih.gov

In the context of prostate cancer, studies have shown that levels of 5,6α- and 5,6β-epoxycholesterol are significantly increased in PTEN-deficient prostate tissue. researchgate.net 5α,6α-epoxycholesterol has been reported to suppress the proliferation of human prostate cancer cells. core.ac.uknih.gov

For hematologic malignancies, such as multiple myeloma, both 5,6α-EC and 5,6β-EC isomers have demonstrated significant anti-tumor activity in vitro. nih.govresearchgate.netmdpi.com They have been shown to decrease the viability of human myeloma cell lines like JJN3 and U266 in a dose-dependent manner and induce cell death via oxiapoptophagy, which involves both oxidative stress and caspase-3-mediated apoptosis. nih.govresearchgate.netmdpi.com

Cancer TypeCell Line(s)This compound Isomer(s)Observed EffectsReferences
Breast CancerNot Specified5,6-EpoxycholesterolsMetabolized to tumor promoter oncosterone. researchgate.netfrontiersin.orgnih.gov
Breast CancerNot Specified5α,6α-EpoxycholesterolSuppresses cell proliferation. core.ac.uknih.gov
Breast CancerNot Specified24(R/S),25-EpoxycholesterolUsed as an LXR ligand. sigmaaldrich.com
Prostate CancerPC3, LNCaP5α,6α-Epoxycholesterol, 5,6β-EpoxycholesterolLevels increased in PTEN-deficient models; 5α,6α-EC suppresses proliferation. core.ac.uknih.govresearchgate.net
Multiple MyelomaJJN3, U2665,6α-Epoxycholesterol, 5,6β-EpoxycholesterolInduce cytotoxicity and oxiapoptophagy (oxidative stress and apoptosis). nih.govresearchgate.netmdpi.com

Mast Cells

Epoxycholesterols have been shown to modulate the activity of mast cells, which are key effector cells in inflammatory and allergic responses. nih.govcaymanchem.comresearchgate.netfrontiersin.org

Research using bone marrow-derived murine mast cells (BMMCs) has demonstrated that 24(S),25-epoxycholesterol can induce apoptosis (programmed cell death). nih.govresearchgate.netebi.ac.uk This process was found to involve the accumulation of neutral lipids, a reaction catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov

Furthermore, 24(S),25-epoxycholesterol can influence mast cell activation. caymanchem.com In BMMCs that express LXRβ, this oxysterol inhibits high-affinity IgE receptor-stimulated degranulation and the production of the inflammatory cytokine IL-6. caymanchem.com This suggests a role for epoxycholesterols in downregulating mast cell-mediated inflammatory responses, partly through an LXR-dependent mechanism. caymanchem.com Mast cell activation itself is a complex process that can be initiated by various stimuli that perturb the cholesterol-rich plasma membrane, leading to degranulation and the release of inflammatory mediators. frontiersin.orgnih.gov

Endothelial Cells

The vascular endothelium is a critical interface in cardiovascular health, and its dysfunction is a key event in the development of atherosclerosis. nih.govresearchgate.netdntb.gov.uanih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have explored the impact of epoxycholesterols on endothelial function. nih.govcapes.gov.brahajournals.org

One study investigating the release of nitric oxide (NO), a key molecule in endothelium-dependent relaxation, found that pretreating HUVECs with 5α,6α-epoxycholesterol did not alter histamine-activated NO production. capes.gov.brahajournals.org This was in contrast to other oxysterols, such as 7-ketocholesterol (B24107), which significantly inhibited NO release. capes.gov.brahajournals.org

However, other research points to a pro-inflammatory role. Exposure of animals to 5α,6α-epoxycholesterol has been shown to increase markers of endothelial dysfunction and inflammation. nih.govresearchgate.netdntb.gov.uanih.gov In cell culture, LXR-activating oxysterols, including 24,25-epoxycholesterol, were found to stimulate the expression of inflammatory markers in human endothelial cells, and these effects persisted even when LXR was silenced, indicating an LXR-independent mechanism. ebi.ac.uk

Keratinocytes

Keratinocytes, the primary cells constituting the epidermis, are crucial in skin barrier function and lipid metabolism. Research into the effects of this compound on these cells often involves assessing its role as a modulator of Liver X Receptors (LXRs). LXRs are nuclear receptors that are key transcriptional regulators of cholesterol homeostasis, lipid metabolism, and keratinocyte differentiation.

One specific this compound, 5α,6α-epoxycholesterol (5,6-EC), has been identified as a modulator of LXR activity. Studies have shown that 5,6-EC can induce the expression of certain LXR-responsive genes within keratinocytes. nih.govresearchgate.net This suggests a role for this this compound in influencing the genetic programming that governs keratinocyte function and differentiation. While some oxysterols are known activators of LXRs, 5,6-EC has been demonstrated to have a complex, context-dependent role, acting as an antagonist, agonist, or even an inverse agonist for LXR-mediated gene expression. nih.govresearchgate.net

The table below summarizes key findings related to this compound and keratinocytes.

Table 1: Research Findings on this compound in Keratinocytes
CompoundCell TypeKey FindingReference
5α,6α-epoxycholesterol (5,6-EC)KeratinocytesInduces expression of some LXR-responsive genes. nih.govresearchgate.net
5α,6α-epoxycholesterol (5,6-EC)Various cell systemsActs as a modulator of LXR with antagonist, agonist, and inverse agonist activities depending on context. nih.govresearchgate.net

Neurons and Astrocytes

The central nervous system (CNS) relies on de novo synthesis for its cholesterol supply, and the metabolism of this essential lipid is implicated in various neurological functions and diseases. nih.gov Within the brain, neurons and astrocytes are key players in cholesterol homeostasis.

Studies have identified 24(S),25-epoxycholesterol (24,25EC) as a significant neurosterol. nih.gov Research using primary human cell cultures has revealed that while both neurons and astrocytes can produce 24,25EC, astrocytes exhibit a higher basal production rate. nih.gov The synthesis of this oxysterol can be stimulated in both cell types through the partial inhibition of the enzyme 2,3-oxidosqualene cyclase. nih.gov

Furthermore, 24,25EC, whether supplied exogenously or produced endogenously, has been shown to modulate the expression of key genes involved in cholesterol regulation. nih.gov These genes are controlled by the liver X receptor (LXR) and the sterol regulatory element-binding protein-2 (SREBP-2). nih.gov A crucial finding is that 24,25EC synthesized in astrocytes can be taken up by neurons, where it then influences gene regulation, highlighting a significant intercellular communication pathway. nih.gov Astrocytes are recognized as the primary source of cholesterol for neurons, and this supply is vital for driving synaptic gene expression programs during neuronal development. biorxiv.org

The table below outlines significant research findings regarding this compound in neurons and astrocytes.

Table 2: Research Findings on this compound in Neurons and Astrocytes
CompoundCell Type(s)Key FindingReference
24(S),25-epoxycholesterol (24,25EC)Primary human neurons and astrocytesBoth cell types can synthesize 24,25EC; astrocytes produce more under basal conditions. nih.gov
24(S),25-epoxycholesterol (24,25EC)Primary human neurons and astrocytesModulates the expression of cholesterol-homeostatic genes regulated by LXR and SREBP-2. nih.gov
24(S),25-epoxycholesterol (24,25EC)Primary human neurons and astrocytes24,25EC from astrocytes can be taken up by neurons to exert downstream effects on gene regulation. nih.gov
Cholesterol (supplied by astrocytes)NeuronsDrives synaptic gene expression programs during development. biorxiv.org

T and B Cells

The immune system's functionality is intrinsically linked to cellular lipid metabolism, and oxysterols, including epoxycholesterols, have emerged as important regulators of immune cell activity. T and B cells, the principal components of the adaptive immune system, are particularly influenced by these cholesterol derivatives.

LXR signaling, which can be activated by certain oxysterols, has an inhibitory effect on the proliferation of both T and B cells. encyclopedia.pubmdpi.com When T and B cells are activated, they initiate mechanisms to support their proliferation, which includes the induction of the sulfotransferase family 2B member 1 (SULT2B1) enzyme. encyclopedia.pub This enzyme inactivates oxysterols as LXR ligands through sulfation. encyclopedia.pub

In macrophages, lipopolysaccharide (LPS) stimulation can lead to a doubling of cellular cholesterol and 24S,25-epoxycholesterol levels. nih.gov This increase involves the activation of the SREBP-2 pathway. nih.gov While not a direct study on T and B cells, this finding in another immune cell type highlights the potential for this compound levels to be modulated during an immune response. Some studies have also observed that oxidized cholesterol may impair the production of immunoglobulins A, G, and M by B lymphocytes. tandfonline.com

The table below summarizes key research findings on the effects of this compound-related pathways on T and B cells.

Table 3: Research Findings on this compound-Related Pathways in T and B Cells
Regulatory Pathway/MoleculeCell Type(s)Key FindingReference
LXR SignalingT and B cellsInhibits cell proliferation. encyclopedia.pubmdpi.com
SULT2B1 EnzymeActivated T and B cellsInactivates oxysterols (LXR ligands) via sulfation to support proliferation. encyclopedia.pub
Oxidized CholesterolB lymphocytesMay impair the production of IgA, IgG, and IgM. tandfonline.com

In Vivo Experimental Models

Rodent Models

Rodent models, particularly mice and rats, are indispensable tools for studying the in vivo metabolism, toxicity, and physiological roles of epoxycholesterols. researchgate.netselectscience.net These models allow for the investigation of complex biological processes that cannot be fully replicated in vitro.

Research has quantified the levels of 24S,25-epoxycholesterol in the brains of adult mice and rats, with concentrations found to be in the range of 0.4-1.4 μg/g wet weight. nih.gov For comparison, the level of 24S-hydroxycholesterol in the brains of these rodents is significantly higher, around 20 μg/g. nih.gov

Various rodent models of disease have also shed light on the role of cholesterol metabolism. For instance, in multiple transgenic and knock-in rodent models of Huntington's disease, a reduction in brain cholesterol biosynthesis has been observed. nih.gov This suggests that altered cholesterol pathways, which would include this compound synthesis, may be a feature of this neurodegenerative disorder. nih.gov Furthermore, rodent models are frequently used in atherosclerosis research, a disease in which oxysterols have been implicated. nih.govresearchgate.netfrontiersin.org

The table below presents key findings from rodent model studies of this compound.

Table 4: Research Findings on this compound in Rodent Models
Rodent ModelFindingReference
Adult mice and ratsBrain levels of 24S,25-epoxycholesterol are approximately 0.4-1.4 μg/g wet weight. nih.gov
Huntington's disease rodent models (transgenic and knock-in)Reduced brain cholesterol biosynthesis is a noted phenotype. nih.gov
General rodent modelsFrequently used to evaluate the metabolism and toxicity of oxysterols like 7-ketocholesterol and 7β-hydroxycholesterol. researchgate.net

Knockout Mouse Models

Genetically modified mouse models, particularly knockout mice, have been instrumental in elucidating the specific functions of enzymes and receptors involved in this compound metabolism and signaling.

A prominent example is the use of knockout mice for the enzyme oxysterol 7α-hydroxylase (Cyp7b1). nih.gov Studies utilizing Cyp7b1 knockout mice have demonstrated that this enzyme is crucial for the subsequent metabolism of 24S,25-epoxycholesterol. nih.gov In the absence of Cyp7b1, there is a buildup of its substrates, including 24S,25-epoxycholesterol, in the brain and plasma. researchgate.net

Another widely used knockout model is the Apolipoprotein E (Apoe) knockout mouse. rrpharmacology.ru These mice exhibit pronounced endothelial dysfunction and are predisposed to developing atherosclerosis, making them a valuable model for studying the role of lipid metabolism and oxysterols in cardiovascular disease. frontiersin.orgrrpharmacology.ru

The table below summarizes key findings from studies using knockout mouse models relevant to this compound research.

Table 5: Research Findings from Knockout Mouse Models
Knockout Mouse ModelKey FindingReference
Cyp7b1 knockout miceDemonstrates the importance of the Cyp7b1 enzyme in the metabolism of 24S,25-epoxycholesterol. nih.gov
Cyp7b1 knockout miceExhibit a buildup of 24S,25-epoxycholesterol in the brain and plasma. researchgate.net
Apoe knockout miceUsed as a model for atherosclerosis and endothelial dysfunction, relevant for studying the pathological roles of oxysterols. frontiersin.orgrrpharmacology.ru

Future Research Directions in Epoxycholesterol Biology

Elucidating Undiscovered Signaling Pathways and Receptors

While the interaction of epoxycholesterols with Liver X Receptors (LXRs) is well-documented, there is a growing consensus that other signaling pathways and receptors are involved in mediating their diverse biological effects. frontiersin.orgresearchgate.net Future research will focus on identifying and characterizing these novel molecular targets.

The 5,6-epoxycholesterols (5,6-ECs), for instance, have been shown to modulate LXR activity in a cell- and gene-specific manner, acting as agonists, antagonists, or even inverse agonists. researchgate.net This suggests the existence of co-regulators or alternative receptors that dictate the ultimate cellular response. Furthermore, the discovery that 5,6α-EC can be metabolized to the tumor-promoting oncometabolite oncosterone in breast cancer, while in normal tissue it is converted to the tumor suppressor dendrogenin A (DDA), points to distinct downstream signaling cascades that are tissue-specific. researchgate.netnih.govnih.gov Identifying the enzymes and receptors responsible for this metabolic switch is a critical area of future investigation. nih.gov

Moreover, the observation that the neurogenic effects of 24(S),25-epoxycholesterol are lost upon deletion of LXRβ highlights the importance of this specific LXR isoform in certain cellular processes. researchgate.net However, the full spectrum of LXR-independent pathways remains to be explored. For example, 24(S),25-epoxycholesterol has been shown to inhibit cholesterol synthesis by directly interfering with the enzyme 3β-hydroxysterol Δ(24)-reductase (DHCR24), a mechanism independent of LXR. nih.gov The potential for other epoxycholesterols to interact with enzymes in the cholesterol biosynthesis pathway or other metabolic pathways is an exciting avenue for future research.

Comprehensive Understanding of Context-Dependent Effects

For example, 27-hydroxycholesterol (B1664032) (27-HC) has been shown to have dual roles in colorectal cancer progression, with its effects being dependent on the specific context. tandfonline.com Similarly, the role of oxysterols in cancer is often controversial and context-dependent, with the ability to polarize tumor-associated neutrophils towards either an anti-tumor or pro-tumor phenotype. mdpi.com In the immune system, the effects of oxysterols are also nuanced. For instance, while some oxysterols can suppress inflammatory responses, others can promote inflammation, and their impact on dendritic cell migration and function is complex and dependent on the specific oxysterol and receptor involved. mdpi.comencyclopedia.pub

Future research must move beyond studying epoxycholesterols in isolated cell systems and instead utilize more complex models, such as co-culture systems, organoids, and in vivo animal models, to better understand their effects within a physiological or pathological context. researchgate.net This will be crucial for deciphering their roles in complex diseases like cancer, neurodegenerative disorders, and cardiovascular disease. nih.gov

Advancements in Quantitative Analytical Methodologies

Accurate and sensitive quantification of epoxycholesterols in biological samples is essential for understanding their physiological roles and for their potential use as biomarkers. However, the analysis of these compounds is challenging due to their low abundance, structural similarity to other sterols, and thermal instability. ed.ac.uk

Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in advancing the field. mdpi.comnih.govmdpi.com However, there is a continuous need for methodological improvements to enhance sensitivity, specificity, and throughput. ed.ac.ukmdpi.com The development of derivatization techniques to improve ionization efficiency in LC-MS/MS has shown promise. researchgate.net For instance, enzyme-assisted derivatization for sterol analysis (EADSA) combined with LC-MSn has enabled the characterization of phytosterols (B1254722) in human serum at very low levels. researchgate.net

Future advancements will likely focus on:

Developing more robust and standardized protocols for sample preparation to minimize analyte loss and variability. nih.gov

Improving chromatographic separation to resolve isomeric epoxycholesterols and other interfering compounds.

Utilizing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) techniques for more confident identification and quantification. nih.govnih.gov

Developing novel derivatization strategies to enhance the sensitivity of detection for low-abundance epoxycholesterols. ed.ac.uk

Exploring imaging mass spectrometry to visualize the spatial distribution of epoxycholesterols within tissues, providing insights into their localized functions.

These analytical advancements will be critical for accurately correlating epoxycholesterol levels with disease states and for monitoring the efficacy of therapeutic interventions that target this compound pathways.

Exploration of Therapeutic Potential and Strategies

The growing understanding of the diverse biological activities of epoxycholesterols has opened up exciting possibilities for their therapeutic application. researchgate.net Future research will focus on developing strategies to modulate this compound pathways for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. researchgate.netbioscientifica.comnih.gov

Targeting this compound Metabolism:

One promising strategy involves targeting the enzymes that control the production and degradation of specific epoxycholesterols. researchgate.netnih.gov For example, in breast cancer, inhibiting the production of the oncometabolite oncosterone from 5,6-ECs is a potential therapeutic approach. researchgate.netnih.gov Conversely, promoting the synthesis of the tumor suppressor DDA could be beneficial. nih.govnih.gov

Modulating this compound Signaling:

Another approach is to develop drugs that selectively modulate the activity of this compound receptors. researchgate.net Given the context-dependent effects of LXR activation, developing selective LXR modulators that can elicit desired downstream effects without causing unwanted side effects, such as increased triglyceride synthesis, is a key goal. ahajournals.orgmdpi.com The discovery that taurine (B1682933) can act as a weak LXRα agonist and promote reverse cholesterol transport without significantly impacting lipogenesis offers a potential avenue for such selective modulation. nih.gov

Epoxycholesterols as Therapeutic Agents:

Direct administration of specific epoxycholesterols or their synthetic analogs is also being explored. For instance, increasing the levels of 24(S),25-epoxycholesterol in the brain has been proposed as a strategy to promote dopaminergic neurogenesis for the treatment of Parkinson's disease. nih.gov In multiple myeloma, 5,6α-EC and 5,6β-EC have demonstrated anti-tumor activity and could be potential therapeutic agents, particularly in combination therapies. mdpi.com

Future research in this area will require:

The development of potent and specific inhibitors or activators of key enzymes in this compound metabolism.

The design of selective receptor modulators with favorable pharmacological profiles.

Preclinical studies in relevant animal models to evaluate the efficacy and safety of these therapeutic strategies.

The identification of biomarkers to monitor the therapeutic response and patient stratification.

Q & A

Q. How can researchers integrate multi-omics data to study this compound’s systemic effects?

  • Methodological Answer : Combine lipidomics (LC-MS) with transcriptomics (RNA-seq) in LXRα knockout models. Use pathway enrichment tools (e.g., Gene Ontology) to link sterol levels to gene networks. Public databases like LipidMAPS provide reference spectra for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.